4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
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Overview
Description
4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core with an azetidine and imidazole substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like tetrahydrofuran (THF) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the benzothiazole ring
Common Reagents and Conditions
Oxidizing Agents: TBHP, hydrogen peroxide (H2O2)
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Catalysts: Anhydrous aluminum chloride, palladium on carbon (Pd/C)
Solvents: THF, dichloromethane (DCM), ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication. In anticancer research, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative with similar biological activities.
Benzothiazole: The core structure shared with the compound, known for its diverse chemical properties.
Azetidine: A four-membered ring structure that contributes to the compound’s unique reactivity
Uniqueness
What sets 4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole apart is its combination of these functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H18N4S |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-methyl-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C16H18N4S/c1-11-4-3-5-14-15(11)18-16(21-14)20-9-13(10-20)8-19-7-6-17-12(19)2/h3-7,13H,8-10H2,1-2H3 |
InChI Key |
LKABGPLGWPRNCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)CN4C=CN=C4C |
Origin of Product |
United States |
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